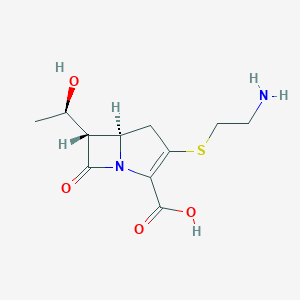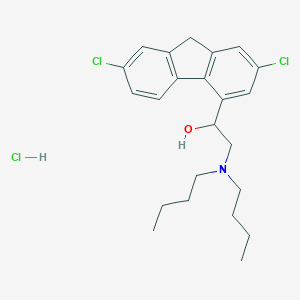
2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-YL)ethanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-YL)ethanol hydrochloride is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is commonly referred to as DBAE and is widely used in various research fields, including pharmacology, biochemistry, and neuroscience. DBAE is a highly potent and selective agonist of the serotonin 5-HT7 receptor, which plays a crucial role in the regulation of various physiological and behavioral processes.
Wirkmechanismus
The mechanism of action of DBAE involves its binding to the serotonin 5-HT7 receptor, which is a G protein-coupled receptor. Upon binding, DBAE activates the receptor, which leads to the activation of intracellular signaling pathways, including the cAMP/PKA pathway. The activation of these pathways leads to the modulation of various physiological and behavioral processes, including the regulation of circadian rhythm, mood, memory, and learning.
Biochemische Und Physiologische Effekte
DBAE has been shown to have various biochemical and physiological effects, including the modulation of circadian rhythm, mood, memory, and learning. It has been shown to increase the amplitude and phase of circadian rhythms, which can be beneficial in the treatment of circadian rhythm disorders. DBAE has also been shown to have anxiolytic and antidepressant effects, which can be useful in the treatment of anxiety and depression. Additionally, DBAE has been shown to enhance memory and learning, which can be beneficial in the treatment of cognitive disorders.
Vorteile Und Einschränkungen Für Laborexperimente
DBAE has several advantages for lab experiments, including its high potency and selectivity for the serotonin 5-HT7 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and behavioral processes. Additionally, DBAE has been shown to have low toxicity and is relatively easy to synthesize, which makes it a cost-effective research tool.
However, there are also some limitations to using DBAE in lab experiments. One limitation is that it is a highly specific agonist of the serotonin 5-HT7 receptor, which means that its effects may not generalize to other receptors or systems. Additionally, the use of DBAE in animal studies may not accurately reflect its effects in humans, which can limit its translational potential.
Zukünftige Richtungen
There are several future directions for research on DBAE. One direction is to further investigate its therapeutic potential in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease. Another direction is to explore its effects on other physiological and behavioral processes, such as pain, appetite, and addiction. Additionally, further research is needed to better understand the mechanisms underlying its effects and to develop more selective and potent agonists for the serotonin 5-HT7 receptor.
Synthesemethoden
The synthesis of DBAE involves the reaction of 2-(dibutylamino) ethanol with 2,7-dichloro-9H-fluoren-4-YL acid chloride in the presence of a suitable base, such as triethylamine or pyridine. The reaction takes place under anhydrous conditions and requires careful control of temperature and reaction time. The final product is obtained as a white crystalline powder, which is then purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
DBAE has been extensively studied in scientific research due to its unique pharmacological properties. It is a highly potent and selective agonist of the serotonin 5-HT7 receptor, which is involved in the regulation of various physiological and behavioral processes, including circadian rhythm, mood, memory, and learning. DBAE has been shown to have therapeutic potential in the treatment of various neurological and psychiatric disorders, such as depression, anxiety, schizophrenia, and Alzheimer's disease.
Eigenschaften
CAS-Nummer |
53221-07-1 |
|---|---|
Produktname |
2-(Dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-YL)ethanol hydrochloride |
Molekularformel |
C23H30Cl3NO |
Molekulargewicht |
442.8 g/mol |
IUPAC-Name |
2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C23H29Cl2NO.ClH/c1-3-5-9-26(10-6-4-2)15-22(27)21-14-19(25)13-17-11-16-12-18(24)7-8-20(16)23(17)21;/h7-8,12-14,22,27H,3-6,9-11,15H2,1-2H3;1H |
InChI-Schlüssel |
XJHQDACFBGXGJH-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2)C=C(C=C3)Cl)Cl)O.Cl |
Kanonische SMILES |
CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2)C=C(C=C3)Cl)Cl)O.Cl |
Andere CAS-Nummern |
53221-07-1 |
Synonyme |
2-(dibutylamino)-1-(2,7-dichloro-9H-fluoren-4-yl)ethanol hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



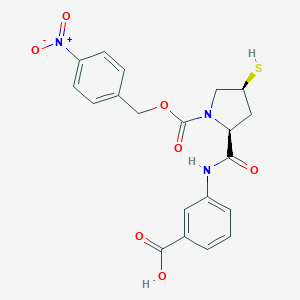
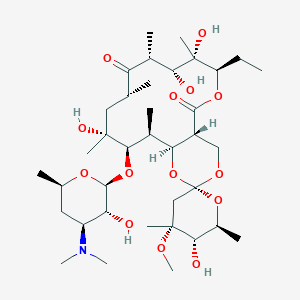
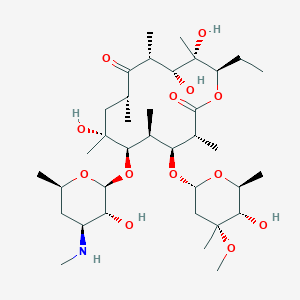

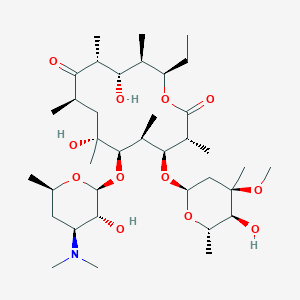
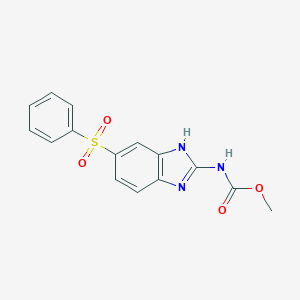
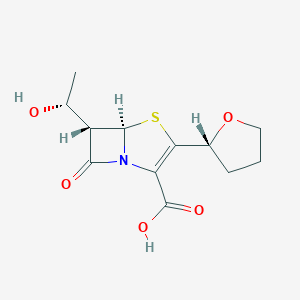
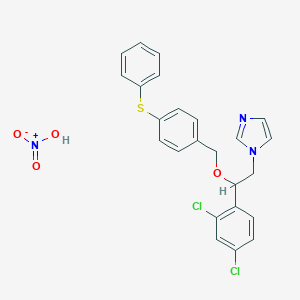
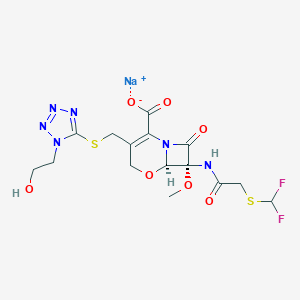
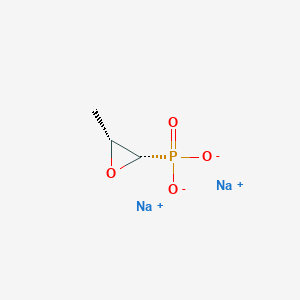
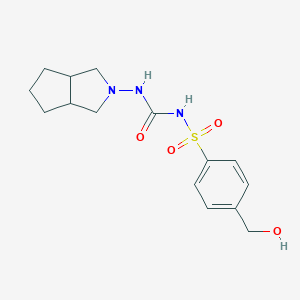
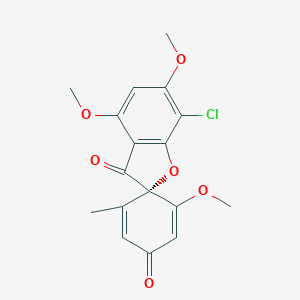
![Octahydro-2-nitrosocyclopenta[c]pyrrole](/img/structure/B194201.png)
